molecular formula C18H16N4S B276467 6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276467
M. Wt: 320.4 g/mol
InChI Key: XNIWGNYUZNUZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators in the body, which are responsible for the development of various diseases. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the spread of cancer. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, which can be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research could be the development of new drugs based on this compound, which could be used to treat a wide range of diseases. Another area of research could be the investigation of the mechanism of action of this compound, which could provide insights into the development of new drugs. Additionally, further studies could be conducted to investigate the potential side effects of this compound, which could help to ensure its safety for use in humans.

Synthesis Methods

The synthesis method of 6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(2-phenylethyl)-1H-1,2,4-triazole-5-thiol with 3-bromo-1-(3-methylphenyl)propan-1-one in the presence of potassium carbonate. The reaction takes place in dimethylformamide (DMF) at a temperature of 100°C for 24 hours. The resulting product is then purified by column chromatography to obtain the final product.

Scientific Research Applications

6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit significant activity against a wide range of diseases, including cancer, diabetes, and neurological disorders. It has been found to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-convulsant properties.

properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

6-(3-methylphenyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S/c1-13-6-5-9-15(12-13)17-21-22-16(19-20-18(22)23-17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3

InChI Key

XNIWGNYUZNUZCS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4

Origin of Product

United States

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